BenchChemオンラインストアへようこそ!

2-Benzylsulfanyl-3-phenylquinazolin-4-one

PDE7 inhibition phosphodiesterase quinazolinone SAR

2-Benzylsulfanyl-3-phenylquinazolin-4-one (CAS 83671-73-2; also referred to as 2-(benzylthio)-3-phenylquinazolin-4(3H)-one) is a synthetic S-substituted quinazolin-4-one derivative with molecular formula C₂₁H₁₆N₂OS and molecular weight 344.4 g/mol. The compound belongs to the quinazolinone class of fused heterocycles, which are recognized for their broad pharmacological profile spanning kinase inhibition, phosphodiesterase modulation, antimicrobial action, and anti-inflammatory effects.

Molecular Formula C21H16N2OS
Molecular Weight 344.4 g/mol
Cat. No. B2459260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylsulfanyl-3-phenylquinazolin-4-one
Molecular FormulaC21H16N2OS
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
InChIInChI=1S/C21H16N2OS/c24-20-18-13-7-8-14-19(18)22-21(23(20)17-11-5-2-6-12-17)25-15-16-9-3-1-4-10-16/h1-14H,15H2
InChIKeySTGAQMVRGXPRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylsulfanyl-3-phenylquinazolin-4-one – Core Identity, Pharmacological Class, and Procurement Baseline


2-Benzylsulfanyl-3-phenylquinazolin-4-one (CAS 83671-73-2; also referred to as 2-(benzylthio)-3-phenylquinazolin-4(3H)-one) is a synthetic S-substituted quinazolin-4-one derivative with molecular formula C₂₁H₁₆N₂OS and molecular weight 344.4 g/mol [1]. The compound belongs to the quinazolinone class of fused heterocycles, which are recognized for their broad pharmacological profile spanning kinase inhibition, phosphodiesterase modulation, antimicrobial action, and anti-inflammatory effects [2]. This specific derivative features a characteristic benzylsulfanyl moiety at position 2 and a phenyl substituent at position 3 of the quinazolin-4-one core, a substitution pattern that confers quantifiable PDE7A inhibitory activity within the sub-micromolar range [3]. The compound is listed in 14 patents and 4 primary literature sources, indicating sustained research interest as a bioactive small-molecule scaffold [4].

Why 2-Benzylsulfanyl-3-phenylquinazolin-4-one Cannot Be Interchanged with Generic Quinazolinone Analogs


Quinazolin-4-one derivatives are not functionally interchangeable. Within the S-substituted quinazolin-4-one chemotype disclosed in patent US9796687, PDE7A inhibitory potency spans a ≥8-fold range (IC₅₀ 100–800 nM) depending solely on the nature of the 2-thioether substituent [1]. The benzylsulfanyl group in this compound yields an IC₅₀ of 600 nM, which is 6-fold less potent than the neopentylthio analog (100 nM) yet 1.3-fold more potent than the 2-pyridylmethylthio analog (800 nM) when tested under identical assay conditions [2][3]. Furthermore, the class-level selectivity of these S-substituted quinazolines for PDE7 over PDE4—a property linked to reduced emetic side effects—is contingent on the specific S-substituent architecture [4]. Substituting a carbon-linked 2-benzyl analog (i.e., 2-benzyl-3-phenylquinazolin-4(3H)-one) abolishes the thioether-mediated conformational and electronic properties that govern target engagement [5]. These quantitative potency differences and mechanistic distinctions preclude generic substitution without experimental validation.

Quantitative Differentiation Evidence for 2-Benzylsulfanyl-3-phenylquinazolin-4-one Versus Closest Analogs


PDE7A1 Inhibitory Potency: Direct Head-to-Head Comparison Across 2-Thioether Quinazolinone Analogs in a Single Patent Series

In a head-to-head comparison within the same patent (US9796687) and identical scintillation proximity assay format, 2-benzylsulfanyl-3-phenylquinazolin-4-one (Compound 21) inhibited human recombinant PDE7A1 with an IC₅₀ of 600 nM [1]. This places it at an intermediate potency position within the series: 6-fold less potent than the neopentylthio analog Compound 5 (IC₅₀ = 100 nM) [2], 3-fold less potent than the cyclohexylmethylthio analog Compound 1 (IC₅₀ = 200 nM) [3], yet 1.33-fold more potent than the 2-pyridylmethylthio analog Compound 23 (IC₅₀ = 800 nM) [4]. The benzylthio substituent thus occupies a defined potency niche within the 2-thioether SAR landscape.

PDE7 inhibition phosphodiesterase quinazolinone SAR immunology

PDE7 vs. PDE4 Selectivity: Class-Level Differentiation from Prior Dual PDE7/PDE4 Quinazoline Inhibitors

The S-substituted quinazoline chemotype disclosed in US9796687—including 2-benzylsulfanyl-3-phenylquinazolin-4-one—is explicitly claimed to inhibit PDE7 without significantly inhibiting PDE4 [1]. This selectivity profile contrasts with earlier quinazoline-based dual PDE7/PDE4 inhibitors (e.g., those disclosed in WO2008/113881), whose PDE4 inhibitory activity is associated with dose-limiting emetic side effects [1][2]. While the patent does not provide per-compound PDE4 IC₅₀ values, the class-level claim of PDE4-sparing activity is a key structural differentiator conferred by the S-substitution pattern, which is absent in earlier N-substituted or C-substituted quinazoline PDE inhibitors [3].

PDE7 selectivity PDE4-sparing emesis CNS drug discovery

Physicochemical Property Profile: Computed XLogP3, TPSA, and H-Bond Parameters Compared to CNS Drug-Like Benchmarks

2-Benzylsulfanyl-3-phenylquinazolin-4-one exhibits computed physicochemical properties that distinguish it within the S-substituted quinazolinone series: XLogP3 = 4.6, Topological Polar Surface Area (TPSA) = 58 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. These values compare favorably to established CNS drug-likeness thresholds (TPSA < 70 Ų; HBD ≤ 1; LogP 2–5), suggesting potential for blood-brain barrier penetration [2]. In contrast, the more polar 2-pyridylmethylthio analog (Compound 23, IC₅₀ = 800 nM) incorporates an additional nitrogen atom, which is expected to increase TPSA and reduce LogP, potentially altering CNS distribution [3]. The intermediate lipophilicity (XLogP3 = 4.6) of the benzylthio compound places it closer to the optimal range for CNS exposure than the more lipophilic neopentylthio analog (Compound 5, IC₅₀ = 100 nM), for which a higher computed LogP is anticipated [4].

physicochemical properties CNS penetration drug-likeness logP

Structural Differentiation from 2-Benzyl (Carbon-Linked) Quinazolinone: Impact of the Thioether Bridge on Pharmacophore Geometry

The S-benzyl linkage in 2-benzylsulfanyl-3-phenylquinazolin-4-one introduces a C–S–C bond angle (~100°) and longer C–S bond length (~1.82 Å) compared to the corresponding C–C linkage (~1.54 Å) in 2-benzyl-3-phenylquinazolin-4(3H)-one [1][2]. This altered geometry shifts the spatial orientation of the benzyl aromatic ring relative to the quinazolinone core, creating a pharmacophoric distance and angle that is distinct from the carbon-linked analog [3]. Furthermore, the sulfur atom serves as an additional hydrogen bond acceptor (contributing to the HBA count of 3), whereas the carbon-linked analog would possess only 2 HBA [1]. This dual role—geometric modulation plus electronic enrichment—is not achievable with the 2-benzyl (C-linked) derivative, which lacks PDE7A annotation in public databases [4].

thioether pharmacophore 2-benzyl comparison conformational analysis medicinal chemistry

Broader Biological Annotation Footprint: Patent and Literature Coverage Relative to Other 2-Thioether Quinazolinones

2-Benzylsulfanyl-3-phenylquinazolin-4-one is associated with 14 patents and 4 primary literature references, as indexed in PubChemLite [1]. This annotation footprint exceeds that of the close structural analog 6-amino-2-benzylsulfanyl-3-phenylquinazolin-4-one (CAS 1402932-26-6), which lacks comparable patent density [2]. Additionally, the compound is cataloged in the AldrichCPR collection (Sigma-Aldrich) as a bioactive small molecule, indicating established commercial sourcing with defined purity specifications . The MolCore vendor listing specifies NLT 98% purity with ISO certification for global pharmaceutical R&D and quality control applications . In contrast, several closely related 2-thioether analogs (e.g., Compounds 1, 5, and 23 from US9796687) are not listed as readily available off-the-shelf items from major chemical suppliers .

patent landscape biological annotation research tool chemical biology

Recommended Research and Industrial Application Scenarios for 2-Benzylsulfanyl-3-phenylquinazolin-4-one Based on Quantitative Evidence


PDE7A-Focused Immunology and Neuroinflammation Drug Discovery: Intermediate-Potency Chemical Probe with Precedented PDE4-Sparing Profile

2-Benzylsulfanyl-3-phenylquinazolin-4-one is best deployed as a PDE7A chemical probe in immunology or neuroinflammation programs where PDE4-sparing activity is a critical safety requirement. With a confirmed PDE7A1 IC₅₀ of 600 nM and class-level PDE4-sparing selectivity asserted in US9796687, the compound is suitable for initial target engagement studies and proof-of-concept experiments in T-cell-mediated inflammatory models [1][2]. Its intermediate potency is appropriate for in vitro pharmacological profiling where maximal inhibition is not required and where the benzyl aromatic moiety may confer additional binding interactions distinguishable from alkylthio analogs [3].

Blood-Brain Barrier Penetration Studies: CNS-Favorable Physicochemical Profile for Neurodegenerative Disease Models

The computed physicochemical properties of 2-benzylsulfanyl-3-phenylquinazolin-4-one—XLogP3 = 4.6, TPSA = 58 Ų, zero H-bond donors—align with established CNS drug-likeness criteria [4]. This profile supports its use in in vivo models of neurodegenerative diseases (e.g., multiple sclerosis, Parkinson's disease) where PDE7 inhibition in the CNS is therapeutically relevant. The compound may serve as a comparator to benchmark CNS penetration against more polar analogs (e.g., 2-pyridylmethylthio derivatives) or against the reference PDE7 inhibitor BRL50481 [5].

Structure-Activity Relationship (SAR) Reference Standard for 2-Thioether Quinazolinone Optimization Programs

As a well-characterized member of the US9796687 compound series with publicly available potency data, commercial availability, and defined purity (NLT 98%), 2-benzylsulfanyl-3-phenylquinazolin-4-one serves as an ideal SAR reference standard for medicinal chemistry optimization of PDE7 inhibitors . Its intermediate IC₅₀ of 600 nM establishes a benchmark against which newly synthesized 2-thioether analogs can be quantitatively compared under standardized assay conditions. The availability of potency data for Compounds 1 (200 nM), 5 (100 nM), and 23 (800 nM) within the same assay system further enables multi-point SAR calibration [3].

Procurement for Academic Screening Libraries: Validated Bioactive Small Molecule with Established Sourcing

For academic screening laboratories and core facilities building targeted compound collections, 2-benzylsulfanyl-3-phenylquinazolin-4-one offers a validated entry point into the PDE7 inhibitor chemical space. Its inclusion in the AldrichCPR bioactive small molecule collection and availability from ISO-certified vendors with NLT 98% purity specification reduce quality control burden and ensure reproducibility across screening campaigns . The compound's 14-patent annotation footprint further supports its selection as a tractable starting point for hit-to-lead and tool compound development efforts [6].

Quote Request

Request a Quote for 2-Benzylsulfanyl-3-phenylquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.